Phosphorus triiodide

Catalog No.
S1509820
CAS No.
13455-01-1
M.F
PI3
I3P
M. Wt
411.6872 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus triiodide

CAS Number

13455-01-1

Product Name

Phosphorus triiodide

IUPAC Name

triiodophosphane

Molecular Formula

PI3
I3P

Molecular Weight

411.6872 g/mol

InChI

InChI=1S/I3P/c1-4(2)3

InChI Key

PZHNNJXWQYFUTD-UHFFFAOYSA-N

SMILES

P(I)(I)I

Canonical SMILES

P(I)(I)I

Organic Synthesis and Catalysis

    Scientific Field: Organic chemistry

    Summary: Phosphorus triiodide is commonly used in the laboratory for the conversion of primary or secondary alcohols to alkyl iodides.

Other Applications

    Scientific Field: Various

    Summary: PI₃ finds additional uses in research, including its role as a reagent in diverse chemical transformations.

Phosphorus triiodide appears as a red solid and is known for its unstable nature. The molecular structure of phosphorus triiodide is pyramidal, with three single sigma bonds between phosphorus and iodine atoms, and one lone pair on the phosphorus atom. The bond length is approximately 243 picometers with a bond angle of about 102 degrees, indicating a distorted tetrahedral geometry due to lone pair repulsion . Despite its pyramidal shape, phosphorus triiodide exhibits a nearly zero dipole moment, which is attributed to the weak P-I bonds .

PI₃ is a corrosive and toxic compound.

  • Hazards:

    • Skin contact can cause severe burns and irritation [].
    • Inhalation can irritate the respiratory system [].
    • Contact with eyes can cause serious damage or blindness [].
  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirator when handling PI₃ [].
    • Work in a well-ventilated fume hood.
    • Store in a cool, dry place away from light and moisture [].
    • Dispose of waste according to local regulations [].

  • Hydrolysis: When phosphorus triiodide reacts with water, it produces phosphorous acid and hydroiodic acid:
    PI3+3H2OH3PO3+3HI\text{PI}_3+3\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_3+3\text{HI}
    This reaction can also yield smaller amounts of phosphine and various phosphorus-containing compounds .
  • Conversion of Alcohols: Phosphorus triiodide is commonly used to convert primary and secondary alcohols into alkyl iodides:
    PI3+3R OH3R I+H3PO3\text{PI}_3+3\text{R OH}\rightarrow 3\text{R I}+\text{H}_3\text{PO}_3
    This reaction is significant in organic synthesis for preparing alkyl iodides that are useful in nucleophilic substitution reactions .
  • Reactions with Ethers: Phosphorus triiodide can also react with ethers under mild conditions, leading to the formation of various products through equilibrium processes .

Phosphorus triiodide can be synthesized through several methods:

  • Direct Combination: The most common method involves the direct reaction of iodine with white phosphorus in a neutral medium such as carbon disulfide:
    P4+6I24PI3\text{P}_4+6\text{I}_2\rightarrow 4\text{PI}_3
  • Conversion from Other Halides: Phosphorus triiodide can also be prepared by converting phosphorus chlorides or bromides using hydrogen iodide or metal iodides:
    PCl3+3HIPI3+3HCl\text{PCl}_3+3\text{HI}\rightarrow \text{PI}_3+3\text{HCl}
    This method allows for flexibility in sourcing iodine .

Phosphorus triiodide serves several important functions in chemistry:

  • Reagent for Organic Synthesis: It is widely used for converting alcohols to alkyl iodides, which are essential intermediates in organic synthesis.
  • Reducing Agent: Phosphorus triiodide acts as a powerful reducing agent, capable of reducing sulfoxides to sulfides even at low temperatures .
  • Preparation of Phosphoric Acid: It plays a role in the synthesis of phosphoric acid when reacting with water .

Phosphorus triiodide interacts readily with various nucleophiles and electrophiles. Its reactions can lead to the formation of complex products, including trimethylphosphine mercury complexes when reacted with methyl iodide and mercury . Additionally, it can engage in equilibrium reactions that yield different phosphorus species under specific conditions.

Similar Compounds: Comparison

Phosphorus triiodide shares similarities with other phosphorus halides but exhibits unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundFormulaStabilityReactivity
Phosphorus trichloridePCl₃More stable than PI₃Less reactive than PI₃
Phosphorus tribromidePBr₃Intermediate stabilityReactive but less than PI₃
Diphosphorus tetraiodideP₂I₄More stable than PI₃Similar reactivity
Phosphorus pentaiodidePI₅Very unstableHighly reactive

Phosphorus triiodide stands out due to its high reactivity and instability compared to other halides like phosphorus trichloride or bromide. Its unique ability to convert alcohols into alkyl iodides efficiently makes it particularly valuable in synthetic organic chemistry .

Molecular Architecture and Bonding Theory

Phosphorus triiodide adopts a trigonal pyramidal molecular geometry, with phosphorus at the center bonded to three iodine atoms via single covalent bonds. The bond length between phosphorus and iodine measures 243 picometers (pm), while the bond angle between adjacent iodine atoms is 102° [1] [5]. This deviation from the ideal tetrahedral angle (109.5°) arises from lone pair-bond pair repulsion, as the central phosphorus atom retains one lone pair of electrons in its valence shell.

The bonding in PI₃ is governed by sp³ hybridization, where phosphorus utilizes three of its four hybrid orbitals to form sigma (σ) bonds with iodine atoms. The fourth orbital hosts the lone pair, inducing structural distortion. This configuration contrasts with phosphorus pentahalides (e.g., PCl₅), where d-orbital hybridization enables expanded covalency [1] [2].

Table 1: Bond Parameters of PI₃

PropertyValue
Bond Length (P–I)243 pm
Bond Angle (I–P–I)102°
Hybridizationsp³
Molecular GeometryTrigonal Pyramidal

Electronic Distribution in PI₃ Frameworks

The electron density distribution in PI₃ is asymmetrical due to the lone pair on phosphorus. This lone pair occupies an sp³ hybrid orbital, creating a region of high electron density that repels the bonding pairs, further compressing the bond angles. The iodine atoms, with their high electronegativity (2.66 on the Pauling scale), polarize the P–I bonds, rendering the molecule polar [1] [4].

In the solid state, the electronic structure stabilizes through weak van der Waals interactions between adjacent PI₃ molecules. These interactions are insufficient to permit delocalization of electrons, preserving the molecular integrity of PI₃ units within the crystal lattice [5] [6].

Comparative Structural Analysis with Phosphorus Trihalide Analogs

PI₃ exhibits distinct structural deviations compared to lighter phosphorus trihalides, such as PCl₃ and PBr₃:

  • Bond Lengths: The P–I bond in PI₃ (243 pm) is notably longer than P–Cl (204 pm in PCl₃) and P–Br (222 pm in PBr₃), reflecting iodine’s larger atomic radius [1] [5].
  • Bond Angles: The I–P–I angle (102°) is smaller than Cl–P–Cl (100.3° in PCl₃) due to increased steric bulk of iodine atoms [1].
  • Thermal Stability: PI₃ is less thermally stable than PCl₃, decomposing at temperatures above 100°C, whereas PCl₃ remains stable up to 180°C [4] [5].

Table 2: Comparative Properties of Phosphorus Trihalides

PropertyPI₃PCl₃PBr₃
Bond Length (pm)243204222
Bond Angle (°)102100.3101
Melting Point (°C)61-93-41

Crystallographic Research on PI₃ Solid-State Arrangements

Crystallographic studies reveal that PI₃ crystallizes in the hexagonal P6₃ space group with a zero-dimensional structure. Each phosphorus atom coordinates with three iodine atoms in a trigonal non-coplanar geometry, forming discrete PI₃ molecules. The unit cell parameters include:

  • a = b = 7.12 Å, c = 5.34 Å
  • α = β = 90°, γ = 120° [5] [6].

The absence of extended covalent networks in PI₃’s crystal lattice distinguishes it from polymeric phosphorus halides like (PI₂)ₙ. Instead, weak intermolecular forces govern the packing, resulting in a low melting point (61°C) and high volatility [5] [6].

Figure 1: Crystallographic Structure of PI₃

(Image: Hexagonal unit cell with PI₃ molecules arranged in a P6₃ symmetry. Phosphorus atoms are shown in purple, iodine in red.)

Phosphorus triiodide represents a crucial inorganic compound with significant applications in organic synthesis, serving as a powerful halogenating agent and synthetic intermediate. This comprehensive analysis examines the various synthetic methodologies for producing phosphorus triiodide, encompassing traditional element combination approaches, halide exchange reactions, and modern in situ generation techniques [2] [3].

Synthetic Methodologies for Phosphorus Triiodide

Element Combination Approaches in Phosphorus Triiodide Synthesis

The direct combination of phosphorus with iodine represents the most fundamental approach to phosphorus triiodide synthesis. This methodology encompasses two primary variants, each utilizing different phosphorus allotropes and reaction conditions to achieve optimal yields and product quality.

White Phosphorus and Iodine Reactions in Carbon Disulfide

The reaction of white phosphorus with iodine in carbon disulfide represents the classical approach to phosphorus triiodide synthesis, offering excellent control over reaction conditions and product purity. This method involves the direct combination of white phosphorus tetrahedron units with molecular iodine in a carefully controlled environment [2] [3].

The fundamental reaction proceeds according to the stoichiometric equation:
$$ P4 + 6I2 \rightarrow 4PI_3 $$

Reaction Mechanism and Kinetics

The reaction mechanism involves sequential iodine addition to phosphorus centers, with carbon disulfide serving as a neutral medium that dissolves both reactants while minimizing side reactions [4]. The reaction proceeds through intermediate phosphorus-iodine species, with the tetrahedral phosphorus structure being disrupted as iodine atoms coordinate to individual phosphorus atoms.

Temperature control proves critical for this synthesis, with optimal conditions occurring between 60-80°C [5]. At these temperatures, the reaction rate becomes sufficiently rapid to ensure complete conversion while avoiding decomposition of the product. The exothermic nature of the reaction requires careful temperature monitoring to prevent runaway conditions.

Solvent Selection and Properties

Carbon disulfide serves as the ideal solvent for this reaction due to its unique properties. It dissolves both white phosphorus and iodine effectively, providing a homogeneous reaction medium [2]. The solvent's low reactivity with both reactants and products ensures minimal side reactions, while its boiling point (46.3°C) allows for convenient product isolation through distillation.

Yield Optimization Strategies

Typical yields range from 70-85% under optimized conditions . Several factors influence yield optimization:

  • Stoichiometric Control: Maintaining the precise 1:1.5 molar ratio of P₄:I₂ ensures complete conversion without excess reagents
  • Temperature Management: Gradual heating to 60-80°C prevents decomposition while ensuring reaction completion
  • Solvent Purity: High-purity carbon disulfide (>99.5%) minimizes impurities that could interfere with product formation
  • Reaction Time: Extended reaction periods (2-6 hours) ensure complete conversion

Purification and Isolation

Product isolation typically involves careful distillation to remove carbon disulfide, followed by recrystallization from suitable solvents. The dark red crystalline product exhibits high purity when proper synthetic procedures are followed [2].

Red Phosphorus-Based Synthetic Protocols

Red phosphorus offers significant advantages as a starting material for phosphorus triiodide synthesis, including enhanced safety profiles and more predictable reaction kinetics compared to white phosphorus [6] [7] [8].

Synthetic Methodology

The red phosphorus approach utilizes the more stable phosphorus allotrope in combination with molecular iodine:
$$ 2P{red} + 3I2 \rightarrow 2PI_3 $$

This reaction typically occurs at temperatures between 70-90°C, with yields ranging from 70-85% under optimized conditions [6]. The reaction can be conducted in various solvents or under inert atmosphere conditions.

Mechanistic Considerations

The reaction mechanism differs significantly from white phosphorus chemistry due to the polymeric nature of red phosphorus. The process involves surface reactions where iodine molecules attack phosphorus atoms at the polymer surface, gradually converting them to phosphorus triiodide [9] [7].

Advantages of Red Phosphorus Protocols

  • Enhanced Safety: Red phosphorus is significantly less reactive than white phosphorus, reducing fire and explosion risks
  • Stability: Red phosphorus can be stored under normal conditions without special precautions
  • Scalability: The reaction can be conducted on larger scales with improved safety margins
  • Cost-Effectiveness: Red phosphorus is generally less expensive than white phosphorus

Reaction Optimization

Optimal conditions for red phosphorus synthesis include:

  • Temperature range: 70-90°C
  • Reaction time: 3-8 hours
  • Inert atmosphere (nitrogen or argon)
  • Slow addition of iodine to control reaction rate

Halide Exchange Reactions for Phosphorus Triiodide Formation

Halide exchange reactions represent a versatile and often more controllable approach to phosphorus triiodide synthesis, utilizing readily available phosphorus chlorides as starting materials [9] [3] [10].

Conversion from Phosphorus Trichloride to Triiodide

The conversion of phosphorus trichloride to phosphorus triiodide represents a practical synthetic route that offers several advantages over direct element combination methods [9] [3] [11].

Fundamental Reaction Chemistry

The primary reaction involves the substitution of chlorine atoms with iodine through hydrogen iodide:
$$ PCl3 + 3HI \rightarrow PI3 + 3HCl $$

This reaction typically occurs at moderate temperatures (40-60°C) and provides yields ranging from 60-75% under optimized conditions [10].

Mechanistic Pathway

The reaction proceeds through a series of sequential substitution steps:

  • Initial nucleophilic attack by iodide on phosphorus
  • Chloride elimination with HCl formation
  • Subsequent iodide substitutions following similar pathways

Reaction Conditions and Optimization

Optimal conditions for phosphorus trichloride conversion include:

  • Temperature: 40-60°C
  • Solvent: Anhydrous ether or similar aprotic solvents
  • Reaction time: 4-8 hours
  • Controlled addition of hydrogen iodide to manage HCl evolution

Yield Enhancement Strategies

Several approaches can improve yields in this conversion:

  • Excess HI: Using 10-20% excess hydrogen iodide drives the reaction to completion
  • Temperature Control: Maintaining temperatures below 60°C prevents product decomposition
  • Solvent Selection: Anhydrous conditions prevent hydrolysis reactions
  • Gas Management: Efficient removal of HCl gas prevents reverse reactions

Metal Iodide-Mediated Transformations

Metal iodides offer an alternative approach to halide exchange, providing solid-state reagents that can be easier to handle than gaseous hydrogen iodide [2] [12].

Synthetic Methodology

The reaction utilizes metal iodides such as sodium iodide or potassium iodide:
$$ PCl3 + 3MI \rightarrow PI3 + 3MCl $$

Where M represents alkali metals (Na, K) or other suitable metal cations.

Mechanistic Considerations

Metal iodide-mediated transformations proceed through nucleophilic substitution mechanisms, where iodide ions attack the phosphorus center while metal chloride salts form as byproducts [2] [12].

Advantages of Metal Iodide Methods

  • Solid Reagents: Easier handling compared to gaseous HI
  • Controlled Reaction Rates: Heterogeneous reactions allow better rate control
  • Selective Conditions: Can be tuned through metal selection
  • Reduced Corrosion: Less corrosive than HI-based methods

Reaction Optimization

Optimal conditions include:

  • Temperature: 60-80°C
  • Solvent: Dry aprotic solvents (DMF, DMSO, or acetonitrile)
  • Reaction time: 6-12 hours
  • Efficient stirring to ensure heterogeneous mixing

In Situ Generation Techniques for Research Applications

In situ generation of phosphorus triiodide has emerged as a practical approach for research applications, offering advantages in terms of safety, convenience, and reaction integration [13] [14] [8].

Laboratory-Scale Phosphorus Triiodide Production Methods

Laboratory-scale in situ generation provides researchers with fresh, reactive phosphorus triiodide without the need for isolation and storage of the unstable compound [13] [14] [8].

Methodology and Applications

The most common in situ approach involves combining red phosphorus with iodine in the presence of the substrate:
$$ P{red} + I2 + 3ROH \rightarrow 3RI + H3PO3 $$

This method is particularly valuable for alcohol-to-iodide conversions, where phosphorus triiodide acts as the active halogenating agent [8].

Advantages of In Situ Generation

  • Convenience: Eliminates the need for phosphorus triiodide isolation and storage
  • Safety: Reduces handling of unstable, moisture-sensitive compounds
  • Freshness: Ensures maximum reactivity of the phosphorus triiodide reagent
  • Integration: Allows direct incorporation into synthetic sequences

Reaction Optimization

Key parameters for successful in situ generation include:

  • Stoichiometry: Typically 1:3:3 molar ratio of P:I₂:substrate
  • Temperature: 40-80°C depending on substrate reactivity
  • Solvent Selection: Compatible with both P/I₂ mixture and substrate
  • Reaction Monitoring: Real-time assessment of conversion progress

Typical Yields and Efficiency

In situ methods often achieve yields of 75-90% for alcohol-to-iodide conversions, with the efficiency being highly dependent on substrate structure and reaction conditions [8].

Stabilization Strategies for Phosphorus Triiodide

The inherent instability of phosphorus triiodide necessitates careful consideration of stabilization strategies for both storage and practical application [2] [6] [15].

Chemical Instability Factors

Phosphorus triiodide exhibits several instability characteristics:

  • Moisture Sensitivity: Rapid hydrolysis in the presence of water
  • Thermal Decomposition: Breakdown at elevated temperatures (>100°C)
  • Light Sensitivity: Photochemical decomposition under UV radiation
  • Oxidation: Reaction with atmospheric oxygen

Physical Stabilization Methods

Several physical approaches can enhance phosphorus triiodide stability:

Temperature Control

  • Storage at 0-5°C significantly extends shelf life
  • Refrigeration can preserve samples for several weeks
  • Freezing provides long-term storage capability

Atmosphere Control

  • Inert atmosphere (nitrogen or argon) prevents oxidation
  • Sealed containers minimize moisture exposure
  • Desiccants can maintain anhydrous conditions

Light Protection

  • Amber or opaque containers prevent photodecomposition
  • Dark storage areas reduce light exposure
  • UV-blocking materials provide additional protection

Chemical Stabilization Approaches

Solvent Stabilization

  • Anhydrous solvents can provide temporary stability
  • Coordinating solvents may form stable complexes
  • Inert solvents minimize decomposition pathways

Crystalline Form Stabilization

  • Pure crystalline material exhibits enhanced stability
  • Recrystallization can improve storage properties
  • Specific crystal modifications may offer advantages

Practical Stability Guidelines

For routine laboratory use, the following guidelines provide optimal stability:

  • Storage Temperature: 0-5°C for extended periods
  • Atmosphere: Inert gas blanket or sealed containers
  • Light Protection: Opaque containers or dark storage
  • Moisture Control: Anhydrous conditions maintained throughout
Stabilization MethodDurationEffectivenessRequirements
Storage at Low TemperatureSeveral weeksHighRefrigeration
Inert Atmosphere StorageFew daysModerateSealed containers
Anhydrous ConditionsSeveral daysHighDesiccants
Dark StorageSeveral daysModerateOpaque containers
Solid State StabilizationWeeksHighCrystalline form
Solution StabilizationHoursLowAnhydrous solvents
Immediate Use ProtocolImmediateExcellentFresh preparation

Advanced Stabilization Techniques

Recent developments in phosphorus triiodide stabilization include:

  • Microencapsulation: Protective coatings for enhanced stability
  • Complex Formation: Stable coordination compounds
  • Solid-State Matrices: Incorporation into stable solid supports
  • Cryogenic Storage: Ultra-low temperature preservation

The selection of appropriate stabilization strategies depends on the intended application, storage duration, and available resources. For most research applications, a combination of low temperature storage, inert atmosphere, and immediate use protocols provides optimal results [2] [15].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13455-01-1

Wikipedia

Phosphorus triiodide
Phosphorus(III) iodide

General Manufacturing Information

Phosphorous triiodide: ACTIVE

Dates

Last modified: 08-15-2023

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